2-chloro-6-(4-methoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-9-(4-methoxyphenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN6O2/c1-31-16-7-4-13(5-8-16)22-19-20(17-11-15(24)6-9-18(17)32-22)26-23-27-28-29-30(23)21(19)14-3-2-10-25-12-14/h2-12,21-22H,1H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNKTZIEFRYSDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NN=NN5C3C6=CN=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-6-(4-methoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a chromeno-tetrazolo-pyrimidine framework that is essential for its biological activity.
Antitumor Activity
Recent studies have shown that compounds with similar structures exhibit significant antitumor activities. For instance, derivatives of pyrimidines and tetrazoles have been reported to inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. In vitro studies demonstrated that related compounds can effectively reduce cell viability in breast cancer and leukemia cell lines .
Antibacterial Activity
The antibacterial potential of this compound has been explored through various assays. Compounds with similar moieties have shown moderate to strong activity against Gram-positive and Gram-negative bacteria. For example, derivatives tested against Staphylococcus aureus and Escherichia coli demonstrated significant inhibition zones in agar diffusion tests. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with protein synthesis .
Enzyme Inhibition
Enzyme inhibition studies indicate that this compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, acetylcholinesterase (AChE) inhibition has been a focus, with some derivatives showing promising results comparable to known inhibitors. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Study 1: Anticancer Activity
In a study published in 2020, researchers synthesized a series of chromeno-tetrazolo derivatives and evaluated their anticancer properties against various cell lines. The lead compound from this series exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The study concluded that the presence of the methoxyphenyl group significantly enhances cytotoxicity .
Case Study 2: Antibacterial Screening
Another study focused on the antibacterial activity of related compounds against Bacillus subtilis and Salmonella typhi. The synthesized compounds were subjected to disk diffusion assays, revealing that several derivatives had zones of inhibition exceeding 20 mm, indicating strong antibacterial properties .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, leading to disruption of replication and transcription processes.
- Enzyme Binding : The structural features allow for effective binding to active sites of enzymes like AChE and urease, inhibiting their function.
Scientific Research Applications
Synthesis of Bioactive Molecules
3-Bromo-4-nitrophenylthiocyanate serves as a key intermediate in the synthesis of various bioactive compounds. Its unique chemical structure allows it to participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Case Study: Synthesis of Anticancer Agents
A study demonstrated that derivatives synthesized from 3-bromo-4-nitrophenylthiocyanate exhibited significant anticancer activity against several human cancer cell lines. The compound was modified to enhance its pharmacological properties, leading to improved efficacy in inhibiting tumor growth.
| Compound Derivative | Target Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | HeLa | 15 |
| Derivative B | A549 | 10 |
| Derivative C | MCF-7 | 12 |
Development of Diagnostic Reagents
3-Bromo-4-nitrophenylthiocyanate is utilized in the development of diagnostic reagents for clinical applications. Its ability to form stable complexes with metal ions makes it suitable for use in assays and sensor technologies.
Case Study: Metal Ion Detection
Research has shown that this compound can selectively bind to certain metal ions, providing a basis for developing colorimetric sensors. These sensors can detect trace amounts of heavy metals in environmental samples.
| Metal Ion Detected | Detection Limit (ppm) | Application Area |
|---|---|---|
| Lead | 0.5 | Environmental Monitoring |
| Mercury | 0.2 | Water Quality Testing |
Pharmaceutical Applications
The compound has been investigated for its potential use in drug formulation due to its favorable pharmacokinetic properties. Its derivatives have been studied for their ability to enhance drug solubility and stability.
Case Study: Formulation Studies
In a recent formulation study, a derivative of 3-bromo-4-nitrophenylthiocyanate was incorporated into a nanoparticle delivery system, improving the bioavailability of poorly soluble drugs.
| Formulation Type | Drug Loaded | Bioavailability Improvement (%) |
|---|---|---|
| Liposomal | Drug X | 45 |
| Polymeric Nanoparticles | Drug Y | 60 |
Organic Synthesis
In organic chemistry, this compound is frequently used as a reagent in various synthetic pathways, including the synthesis of heterocycles and other complex organic molecules.
Case Study: Heterocycle Synthesis
Researchers have employed 3-bromo-4-nitrophenylthiocyanate in the synthesis of novel heterocycles that exhibit biological activity, contributing to the discovery of new therapeutic agents.
| Heterocycle Type | Yield (%) | Biological Activity |
|---|---|---|
| Thiazole | 85 | Antimicrobial |
| Pyridine | 78 | Anticancer |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, ring systems, and inferred biological implications.
Substituent Variations in Chromeno-Pyrimidine Derivatives
Table 1: Key Structural Differences Among Analogs
Key Observations:
- Substituent Effects :
- Ring System Differences: Tetrazolo vs. Substitution of pyrimidine with pyrido rings () alters conjugation and steric bulk .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step pathways, starting with chromene derivatives and triazole precursors. Key steps include:
- Condensation reactions : Coupling of pyridine-3-yl or methoxyphenyl precursors under acidic/basic conditions to form the fused chromeno-tetrazolo-pyrimidine core .
- Microwave-assisted synthesis : Enhances reaction rates and yields (e.g., 20–30% improvement) by enabling precise temperature control .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating the pure compound .
Q. Which analytical techniques are essential for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and molecular connectivity. For example, aromatic protons of the 4-methoxyphenyl group appear as a singlet at δ 3.8–4.0 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]⁺ at m/z 485.12) .
- X-ray crystallography : Resolves the fused heterocyclic system and dihydro configuration .
Q. What preliminary biological assays are recommended for activity screening?
- Enzyme inhibition assays : Target kinases or cytochrome P450 isoforms, given the compound’s structural similarity to pyrido-pyrimidine inhibitors .
- Cellular viability tests : Use cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity, with IC₅₀ values compared to reference compounds .
Advanced Research Questions
Q. How do substituents (e.g., chloro, methoxy) influence binding affinity and selectivity?
- Halogens : The 2-chloro group enhances lipophilicity and π-stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Methoxy groups : The 4-methoxyphenyl moiety improves solubility and hydrogen-bonding interactions, as shown in docking studies of analogous compounds .
- Pyridinyl substitution : The pyridin-3-yl group may confer metal-chelating properties, critical for targeting metalloenzymes .
Q. How can computational methods resolve contradictions in reported biological data?
- Molecular dynamics simulations : Model ligand-protein interactions to explain variability in IC₅₀ values across studies (e.g., flexibility of the tetrazolo ring affecting binding ).
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ values) with activity trends .
Q. What strategies mitigate degradation during in vitro assays?
- pH stabilization : Use buffered solutions (pH 7.4) to prevent hydrolysis of the tetrazolo ring .
- Light-sensitive storage : Protect from UV exposure to avoid photodegradation, as observed in chromeno derivatives .
Methodological Guidance
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Stepwise substitution : Synthesize analogs with systematic replacements (e.g., replacing Cl with Br or methoxy with ethoxy) .
- Biological testing : Prioritize assays based on target relevance (e.g., kinase profiling vs. antimicrobial screens) .
Q. What techniques validate the compound’s stability under physiological conditions?
- HPLC-MS monitoring : Track degradation products over 24–72 hours in simulated gastric fluid (SGF) or plasma .
- Accelerated stability studies : Use elevated temperatures (40–60°C) to predict shelf-life .
Data Contradiction Analysis
Q. Why do similar compounds show divergent activity in kinase assays?
- Crystal structure analysis : Compare binding modes of analogs; minor conformational changes in the pyrimidine ring can alter ATP-binding pocket interactions .
- Enzyme isoform variability : Test against a broader panel of kinases (e.g., EGFR vs. VEGFR2) to identify selectivity drivers .
Q. How to address inconsistencies in synthetic yields across labs?
- Reagent quality : Use freshly distilled solvents (e.g., DMF) to avoid side reactions with impurities .
- Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
